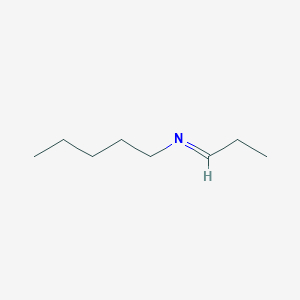
(1E)-N-Pentylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Pentylpropan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound has a pentyl group attached to the nitrogen atom and a propan-1-imine structure. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Pentylpropan-1-imine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of pentylamine with propanal under acidic or basic conditions to form the imine. The reaction can be represented as follows:
[ \text{C}5\text{H}{11}\text{NH}_2 + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{C}5\text{H}{11}\text{N=CHCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic resins or metal catalysts, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Pentylpropan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of pentanenitrile.
Reduction: Formation of N-pentylpropan-1-amine.
Substitution: Formation of various substituted imines depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Pentylpropan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Pentylpropan-1-imine involves its interaction with molecular targets through the imine group. The imine can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Butylpropan-1-imine
- (1E)-N-Hexylpropan-1-imine
- (1E)-N-Pentylbutan-1-imine
Uniqueness
(1E)-N-Pentylpropan-1-imine is unique due to its specific chain length and structural configuration, which can influence its reactivity and interaction with other molecules. The presence of the pentyl group provides distinct steric and electronic properties compared to shorter or longer alkyl chains.
Properties
CAS No. |
88744-98-3 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-pentylpropan-1-imine |
InChI |
InChI=1S/C8H17N/c1-3-5-6-8-9-7-4-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
UZPLSVVHPSORAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


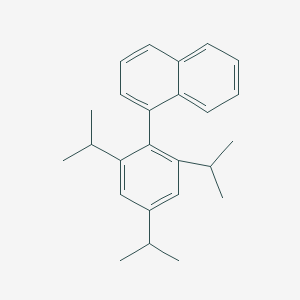
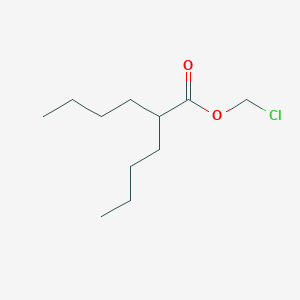
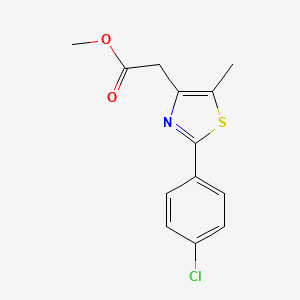
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)



![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)
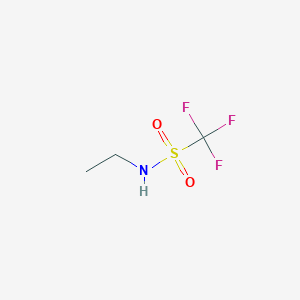
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
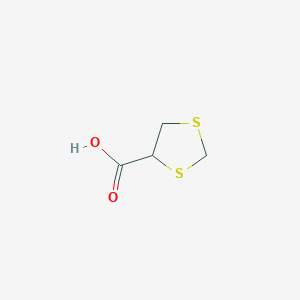
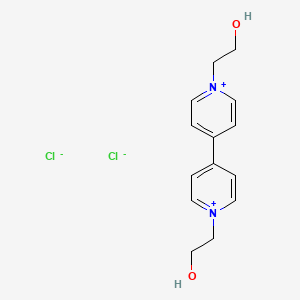
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
